(6-Bromoquinolin-3-yl)(2-hydroxy-5-methylphenyl)methanone
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Overview
Description
(6-Bromoquinolin-3-yl)(2-hydroxy-5-methylphenyl)methanone is a chemical compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Bromoquinolin-3-yl)(2-hydroxy-5-methylphenyl)methanone typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds and involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing the reaction conditions, such as the choice of solvent and catalyst, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(6-Bromoquinolin-3-yl)(2-hydroxy-5-methylphenyl)methanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Formation of quinoline ketones or aldehydes.
Reduction: Formation of quinoline derivatives with hydrogen replacing the bromine atom.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
(6-Bromoquinolin-3-yl)(2-hydroxy-5-methylphenyl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of (6-Bromoquinolin-3-yl)(2-hydroxy-5-methylphenyl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A basic structure that forms the backbone of (6-Bromoquinolin-3-yl)(2-hydroxy-5-methylphenyl)methanone.
Quinolinyl-pyrazoles: Compounds with similar quinoline structures but different functional groups, showing diverse biological activities.
Imidazole-containing compounds: Another class of heterocyclic compounds with similar applications in medicinal chemistry.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its bromine and hydroxyl groups allow for versatile chemical modifications, making it a valuable compound for various research applications.
Properties
CAS No. |
873577-09-4 |
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Molecular Formula |
C17H12BrNO2 |
Molecular Weight |
342.2 g/mol |
IUPAC Name |
(6-bromoquinolin-3-yl)-(2-hydroxy-5-methylphenyl)methanone |
InChI |
InChI=1S/C17H12BrNO2/c1-10-2-5-16(20)14(6-10)17(21)12-7-11-8-13(18)3-4-15(11)19-9-12/h2-9,20H,1H3 |
InChI Key |
ZTBFXVDASYKXKR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C(=O)C2=CN=C3C=CC(=CC3=C2)Br |
Origin of Product |
United States |
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